molecular formula C6H4Cl2O3S B3024822 5-Chloro-2-hydroxybenzenesulfonyl chloride CAS No. 25319-95-3

5-Chloro-2-hydroxybenzenesulfonyl chloride

Cat. No.: B3024822
CAS No.: 25319-95-3
M. Wt: 227.06 g/mol
InChI Key: ZFZMINYPHAEJGW-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxybenzenesulfonyl chloride: is an organic compound with the molecular formula C₆H₄Cl₂O₃S and a molecular weight of 227.07 g/mol . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the 5-position and a hydroxyl group at the 2-position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-hydroxybenzenesulfonyl chloride can be synthesized through the chlorosulfonation of 5-chloro-2-hydroxybenzene. The reaction typically involves the use of chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-2-hydroxybenzenesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The hydroxyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, or sulfonate thioesters are formed.

    Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of quinones or other oxidized derivatives.

    Reduction Products: Reduction of the compound can yield alcohols or other reduced forms.

Scientific Research Applications

Chemistry: 5-Chloro-2-hydroxybenzenesulfonyl chloride is widely used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, the compound is used to modify biomolecules such as proteins and peptides. It is employed in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.

Industry: The compound finds applications in the production of specialty chemicals, including surfactants and polymers. It is also used in the manufacture of photographic chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and modify existing molecules. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

    Benzenesulfonyl chloride: Lacks the chlorine and hydroxyl substituents, making it less reactive in certain contexts.

    4-Chloro-2-hydroxybenzenesulfonyl chloride: Similar structure but with the chlorine atom at the 4-position, leading to different reactivity and properties.

    2-Hydroxybenzenesulfonyl chloride: Lacks the chlorine substituent, affecting its reactivity and applications.

Uniqueness: 5-Chloro-2-hydroxybenzenesulfonyl chloride is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring. This combination of substituents enhances its reactivity and makes it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in diverse fields highlight its importance in scientific research and industry.

Properties

IUPAC Name

5-chloro-2-hydroxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZMINYPHAEJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307897
Record name 5-chloro-2-hydroxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25319-95-3
Record name 5-chloro-2-hydroxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-hydroxybenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Chlorophenol (4 g, 31.25 mmol) was added in portions to chlorosulfonic acid (10.3 mL, 156 mmol) while cooling in an ice bath. The resulting solution was stirred at 25° C. for 20 hrs. This was then added drop-wise to ice and water resulting in an emulsion. This was extracted with CHCl3, dried (Na2SO4) and concentrated in vacuo. Heptane was added and evaporated and replaced with cyclohexane. The resulting mixture was filtered and concentrated to give the title compound as an oil (2.16 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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